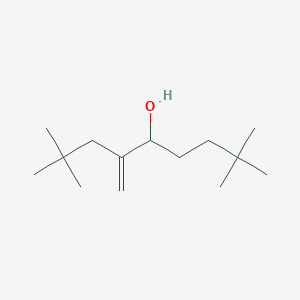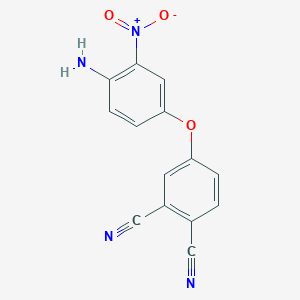
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C12H8N4O3 and a molecular weight of 256.22 g/mol It is characterized by the presence of amino, nitro, and dicarbonitrile functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile typically involves the following steps:
Amination: The conversion of a nitro group to an amino group.
Coupling Reaction: The formation of the final compound through a coupling reaction between the aminophenol and a dicarbonitrile derivative.
The reaction conditions for these steps often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the nitro group will produce an amino derivative .
Scientific Research Applications
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological activities and pathways, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a methoxy group instead of an amino group.
4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Contains a chlorine atom instead of an amino group.
Uniqueness
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
865664-36-4 |
|---|---|
Molecular Formula |
C14H8N4O3 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-(4-amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H8N4O3/c15-7-9-1-2-11(5-10(9)8-16)21-12-3-4-13(17)14(6-12)18(19)20/h1-6H,17H2 |
InChI Key |
ZKHIJUHWTZRZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)
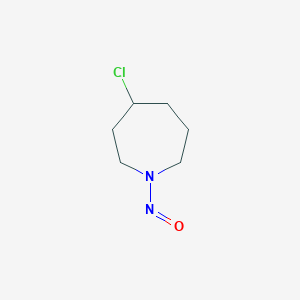
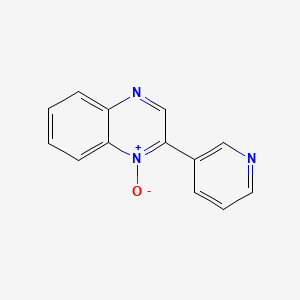

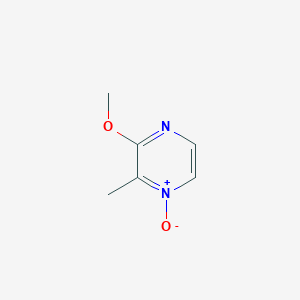

![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
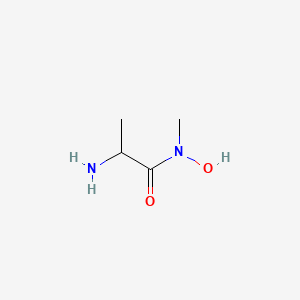
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)
